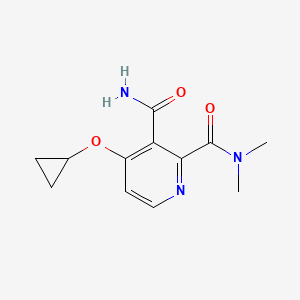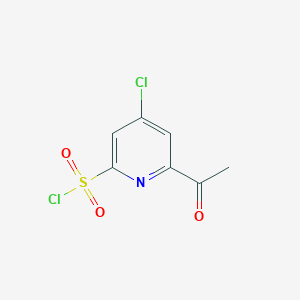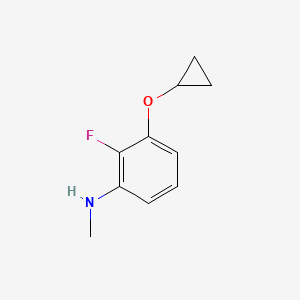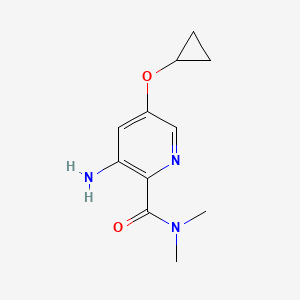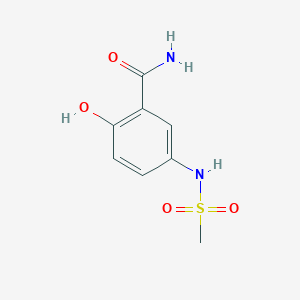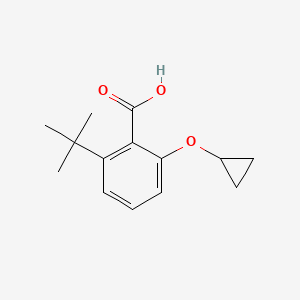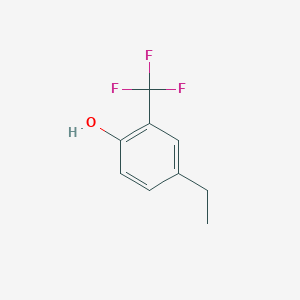
4-Ethyl-2-(trifluoromethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-2-(trifluoromethyl)phenol is an organic compound belonging to the class of trifluoromethylbenzenes This compound is characterized by the presence of an ethyl group and a trifluoromethyl group attached to a phenol ring The molecular formula for this compound is C9H9F3O
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-(trifluoromethyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a nucleophile. For instance, a trifluoromethyl-substituted aryl halide can undergo substitution with an ethyl group under specific conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process may include steps such as Friedel-Crafts alkylation, followed by nucleophilic aromatic substitution to introduce the trifluoromethyl group .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethyl-2-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenol group to a corresponding alcohol.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NaOH) are commonly employed.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenols depending on the reagents used.
Applications De Recherche Scientifique
4-Ethyl-2-(trifluoromethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Ethyl-2-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with various enzymes and receptors. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity .
Comparaison Avec Des Composés Similaires
4-(Trifluoromethyl)phenol: Similar structure but lacks the ethyl group.
2-(Trifluoromethyl)phenol: Similar structure but lacks the ethyl group and has the trifluoromethyl group in a different position.
4-Ethylphenol: Similar structure but lacks the trifluoromethyl group.
Uniqueness: 4-Ethyl-2-(trifluoromethyl)phenol is unique due to the presence of both an ethyl group and a trifluoromethyl group on the phenol ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications .
Propriétés
Formule moléculaire |
C9H9F3O |
|---|---|
Poids moléculaire |
190.16 g/mol |
Nom IUPAC |
4-ethyl-2-(trifluoromethyl)phenol |
InChI |
InChI=1S/C9H9F3O/c1-2-6-3-4-8(13)7(5-6)9(10,11)12/h3-5,13H,2H2,1H3 |
Clé InChI |
SYDZWHIJNCHVGH-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



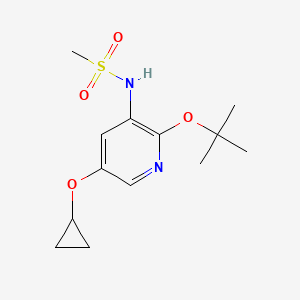
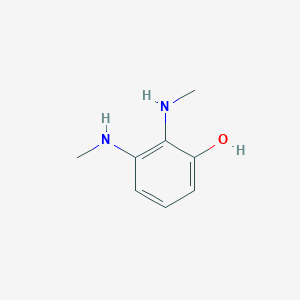
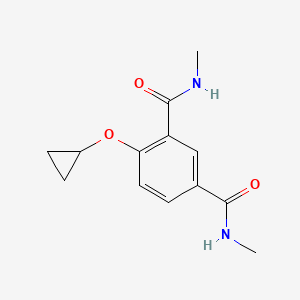
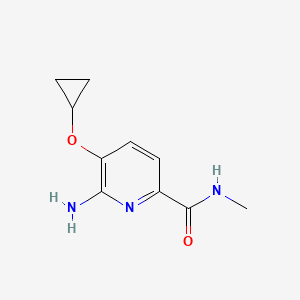

![1-[2-(Chloromethyl)-5-hydroxypyridin-4-YL]ethanone](/img/structure/B14834661.png)

